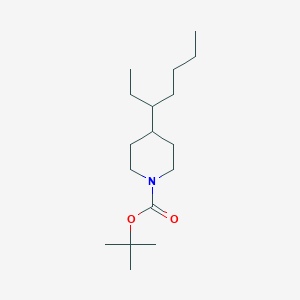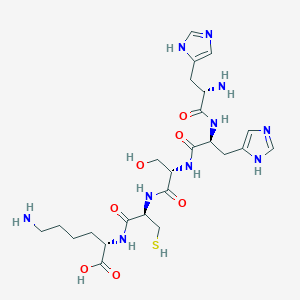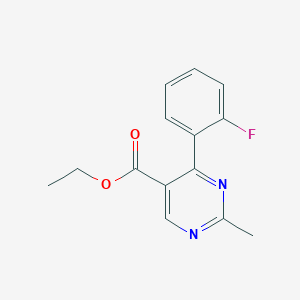![molecular formula C19H20O3 B12596567 1,2,4-Trioxane, 6-(1-[1,1'-biphenyl]-4-ylethenyl)-3,3-dimethyl- CAS No. 610781-04-9](/img/structure/B12596567.png)
1,2,4-Trioxane, 6-(1-[1,1'-biphenyl]-4-ylethenyl)-3,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- is a synthetic organic compound that features a trioxane ring structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antimalarial drugs. The trioxane ring is a key structural element in artemisinin, a well-known antimalarial agent derived from the sweet wormwood plant (Artemisia annua).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- typically involves the formation of the trioxane ring through a series of chemical reactions. One common method is the Griesbaum co-ozonolysis reaction, which involves the reaction of an olefin with ozone to form a trioxane ring . This reaction is often carried out under controlled conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale ozonolysis reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product. The process is designed to be efficient and scalable, ensuring high yields and purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The peroxide group in the trioxane ring can be oxidized to form reactive oxygen species.
Reduction: Reduction reactions can cleave the peroxide bond, leading to the formation of alcohols or ketones.
Substitution: The compound can undergo substitution reactions, where functional groups on the biphenyl moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include ozone for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yields and selectivity.
Major Products
Major products formed from these reactions include alcohols, ketones, and substituted biphenyl derivatives. These products can be further utilized in various chemical and pharmaceutical applications.
Applications De Recherche Scientifique
1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to generate reactive oxygen species makes it useful in studying oxidative stress and related biological processes.
Medicine: Its structural similarity to artemisinin makes it a candidate for developing new antimalarial drugs.
Industry: The compound is used in the development of new materials and chemical processes, particularly those involving oxidative reactions.
Mécanisme D'action
The mechanism of action of 1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- involves the cleavage of the peroxide bond in the trioxane ring. This cleavage generates reactive oxygen species, which can damage cellular components such as proteins and DNA. In the context of antimalarial activity, these reactive species target the malaria parasite, leading to its death . The compound’s molecular targets include heme and other iron-containing molecules within the parasite.
Comparaison Avec Des Composés Similaires
Similar Compounds
Artemisinin: A natural compound with a similar trioxane ring structure, used as an antimalarial drug.
Arterolane: A synthetic trioxane derivative with potent antimalarial activity.
1,2,4-Trioxolane: Another trioxane derivative with similar chemical properties and applications.
Uniqueness
1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- is unique due to its specific biphenyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and selectivity in certain reactions, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
610781-04-9 |
|---|---|
Formule moléculaire |
C19H20O3 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
3,3-dimethyl-6-[1-(4-phenylphenyl)ethenyl]-1,2,4-trioxane |
InChI |
InChI=1S/C19H20O3/c1-14(18-13-20-19(2,3)22-21-18)15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,1,13H2,2-3H3 |
Clé InChI |
JSTMVUSMVCDADJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(OO1)C(=C)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B12596527.png)


![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)


![2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12596546.png)


![2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12596556.png)
